5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
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Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with brominating agents followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and bromination processes.
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions modify the aldehyde group to form carboxylic acids or alcohols .
Scientific Research Applications
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
- 5-Bromopyrrolo[2,1-f][1,2,4]triazine-4-amine
Uniqueness
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications .
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)11-7(6)2-9-4-10-11/h1-4H |
InChI Key |
LOQKBUTUTKFXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C=NC=N2)C=O |
Origin of Product |
United States |
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